molecular formula C21H26O7 B1251603 Stilbostemin B 3'-beta-d-glucopyranoside

Stilbostemin B 3'-beta-d-glucopyranoside

Cat. No. B1251603
M. Wt: 390.4 g/mol
InChI Key: WTRYYJMNPMGQFI-YMQHIKHWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stilbostemin B 3'-beta-d-glucopyranoside is a natural product found in Stemona tuberosa with data available.

Scientific Research Applications

Neuroprotective Properties

  • Stilbostemin B 3'-beta-D-glucopyranoside, isolated from the roots of Stemona tuberosa, has shown neuroprotective effects. It significantly protected human neuroblastoma SH-SY5Y cells from 6-hydroxydopamine-induced neurotoxicity, suggesting its potential in neuroprotective therapies (Lee, Sung, & Kim, 2006).

Antidiabetic Activity

  • A study on α-glucosidase inhibitory effects, relevant for Type 2 diabetes treatment, included compounds structurally related to Stilbostemin B 3'-beta-D-glucopyranoside. The results show that such compounds possess remarkable α-glucosidase inhibitor activity, indicating potential antidiabetic applications (Şöhretoğlu, Sarı, Özel, & Barut, 2017).

Antioxidant and Anti-inflammatory Effects

  • Stilbenoids, including compounds like Stilbostemin B 3'-beta-D-glucopyranoside, have been recognized for their antioxidant activities. A study identified stilbene-O-glycosyl derivatives with potent antioxidant capacities, suggesting similar properties for Stilbostemin B 3'-beta-D-glucopyranoside (Kerem, Bilkis, Flaishman, & Sivan, 2006).

Antiplasmodial Activity

  • Novel stilbene glycosides, structurally related to Stilbostemin B 3'-beta-D-glucopyranoside, have shown potent antiplasmodial activity in vitro against Plasmodium falciparum. This suggests the potential of Stilbostemin B 3'-beta-D-glucopyranoside in malaria treatment (Son, Chung, Lee, & Moon, 2007).

Neuroprotective and Analgesic Activities

  • Benzofuran-type stilbene glycosides, akin to Stilbostemin B 3'-beta-D-glucopyranoside, have demonstrated significant neuroprotective and analgesic activities, mediated by metabotropic glutamate receptor 1 (mGluR1). This indicates potential applications in neuroprotection and pain management (Wang et al., 2017).

properties

Product Name

Stilbostemin B 3'-beta-d-glucopyranoside

Molecular Formula

C21H26O7

Molecular Weight

390.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[3-hydroxy-2-methyl-5-(2-phenylethyl)phenoxy]oxane-3,4,5-triol

InChI

InChI=1S/C21H26O7/c1-12-15(23)9-14(8-7-13-5-3-2-4-6-13)10-16(12)27-21-20(26)19(25)18(24)17(11-22)28-21/h2-6,9-10,17-26H,7-8,11H2,1H3/t17-,18-,19+,20-,21-/m1/s1

InChI Key

WTRYYJMNPMGQFI-YMQHIKHWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CCC3=CC=CC=C3)O

Canonical SMILES

CC1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)CCC3=CC=CC=C3)O

synonyms

stilbostemin B 3'-beta-D-glucopyranoside
stilbostemin B pyranoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stilbostemin B 3'-beta-d-glucopyranoside
Reactant of Route 2
Stilbostemin B 3'-beta-d-glucopyranoside
Reactant of Route 3
Stilbostemin B 3'-beta-d-glucopyranoside
Reactant of Route 4
Stilbostemin B 3'-beta-d-glucopyranoside
Reactant of Route 5
Stilbostemin B 3'-beta-d-glucopyranoside
Reactant of Route 6
Stilbostemin B 3'-beta-d-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.